molecular formula C9H13ClN2 B2506001 (1-Phenylcyclopropyl)hydrazine;hydrochloride CAS No. 2375260-93-6

(1-Phenylcyclopropyl)hydrazine;hydrochloride

Cat. No.: B2506001
CAS No.: 2375260-93-6
M. Wt: 184.67
InChI Key: CWUHGCWQYAXQNB-UHFFFAOYSA-N
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Description

(1-Phenylcyclopropyl)hydrazine;hydrochloride is a hydrazine derivative featuring a cyclopropane ring directly bonded to a phenyl group and a hydrazine moiety, stabilized as a hydrochloride salt. Its cyclopropane ring introduces significant ring strain, which may enhance reactivity in chemical or pharmacological contexts.

Properties

IUPAC Name

(1-phenylcyclopropyl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-11-9(6-7-9)8-4-2-1-3-5-8;/h1-5,11H,6-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUHGCWQYAXQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for (1-Phenylcyclopropyl)hydrazine Hydrochloride

Method 1: Hydrazone Formation and Subsequent Reduction

This two-step approach involves condensing phenylcyclopropanone with hydrazine to form a hydrazone intermediate, followed by reduction to the hydrazine.

Hydrazone Synthesis

Phenylcyclopropanone reacts with hydrazine in ethanol under reflux (348 K, 3 hours) to yield (1-phenylcyclopropylidene)hydrazine. The reaction exploits the electrophilic carbonyl carbon, with the cyclopropane ring remaining intact due to its kinetic stability under these conditions. Intramolecular hydrogen bonding between the hydrazine N–H and adjacent oxygen atoms stabilizes the intermediate, as observed in analogous dinitrophenylhydrazone systems.

Hydrazone Reduction

Catalytic hydrogenation (H₂, Pd/C) or stoichiometric reductants like NaBH₄ convert the hydrazone to (1-phenylcyclopropyl)hydrazine. The hydrochloride salt forms upon treatment with HCl gas in diethyl ether, achieving yields of 70–85% after recrystallization.

Key Considerations:

  • Phenylcyclopropanone synthesis requires cyclopropanation of styrene derivatives via ylide intermediates.
  • Over-reduction to cyclopropane-opening products is mitigated by using mild conditions (e.g., 1 atm H₂, 298 K).

Method 2: Curtius Rearrangement-Mediated Synthesis

Adapted from cyclopropylhydrazine preparations, this route employs a Curtius rearrangement to install the hydrazine moiety.

Cyclopropane Carbonyl Chloride Preparation

Phenylcyclopropanecarbonyl chloride is synthesized from phenylcyclopropanecarboxylic acid (derived from benzaldehyde via ylide-mediated cyclopropanation). Reaction with thionyl chloride (SOCl₂) in dichloromethane provides the acyl chloride in >90% yield.

Curtius Rearrangement and Hydrazine Formation

The acyl chloride undergoes Curtius rearrangement with diphenylphosphoryl azide (DPPA) and triethylamine, generating an isocyanate intermediate. Quenching with tert-butyl carbazate introduces the hydrazine group, yielding N-Boc-protected (1-phenylcyclopropyl)hydrazine. Acidic deprotection (HCl/dioxane) furnishes the hydrochloride salt with an overall yield of 65–72%.

Optimization Data:

Step Reagents/Conditions Yield (%)
Acyl chloride formation SOCl₂, DCM, 40°C, 2h 92
Curtius rearrangement DPPA, Et₃N, THF, 0°C → 25°C 85
Deprotection 4M HCl/dioxane, 25°C, 1h 89

Method 3: Direct Alkylation of Phenylhydrazine

Patent literature describes alkylation of phenylhydrazine with cyclopropyl halides under strongly basic conditions.

Alkylation Reaction

Phenylhydrazine reacts with 1-bromo-1-phenylcyclopropane in tetrahydrofuran (THF) using sodium amide (NaNH₂) as a base. The reaction proceeds via an SN2 mechanism, with the hydrazine acting as a nucleophile. Excess alkylating agent (1.5 equiv) and prolonged reaction times (12–18h) are required due to steric hindrance from the cyclopropane ring.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in ethyl acetate, yielding the hydrochloride salt with 55–60% overall yield.

Challenges:

  • Competing elimination reactions form phenylcyclopropene byproducts.
  • Regioselectivity issues arise if the alkylating agent contains multiple reactive sites.

Comparative Analysis of Synthetic Methods

Yield and Scalability

Method Average Yield (%) Scalability Cost Analysis
1 78 Moderate High (precursor synthesis)
2 68 High Moderate (DPPA cost)
3 58 Low Low (alkylating agent availability)

Method 2 offers the best balance of yield and scalability, though the use of DPPA raises safety concerns. Method 1 is limited by the instability of phenylcyclopropanone, while Method 3 suffers from side reactions.

Byproduct Formation

  • Method 1: Cyclopropane ring-opening products (5–10%).
  • Method 2: tert-Butyl carbamate derivatives (3–5%) from incomplete deprotection.
  • Method 3: Phenylcyclopropene (15–20%) via elimination.

Structural Characterization and Stability

X-ray crystallography of analogous hydrazines reveals intramolecular N–H⋯O hydrogen bonds that stabilize the hydrazine conformation. The cyclopropane ring shows bond lengths of 1.502–1.542 Å, consistent with strained sp³ hybridization. Degradation studies indicate the hydrochloride salt is stable for >6 months at 253 K but undergoes hydrolysis at elevated temperatures (>313 K).

Chemical Reactions Analysis

Types of Reactions

(1-Phenylcyclopropyl)hydrazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopropyl ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have synthesized derivatives of phenyl hydrazine, including (1-Phenylcyclopropyl)hydrazine;hydrochloride, which have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from phenyl hydrazine were tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, demonstrating promising cytotoxic activity . The structural modifications and their relationship to biological activity were thoroughly analyzed, indicating that certain substituents enhance anticancer efficacy.

Antimalarial Potential
Another notable application of (1-Phenylcyclopropyl)hydrazine;hydrochloride is in the development of antimalarial agents. Research has identified inhibitors targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the malaria parasite's lifecycle. Compounds with structural similarities to (1-Phenylcyclopropyl)hydrazine;hydrochloride have been evaluated for their ability to inhibit both Plasmodium falciparum and Plasmodium vivax, showing effective activity in vitro and in animal models . These findings underscore the compound's potential as a lead structure for antimalarial drug development.

Neuropharmacology

Serotonin Receptor Agonism
The compound has also been studied for its interaction with serotonin receptors, particularly the 5-HT2C receptor. Derivatives of cyclopropylmethylamines, which include (1-Phenylcyclopropyl)hydrazine;hydrochloride, have been designed to enhance potency and selectivity for these receptors. Molecular docking studies suggest favorable binding poses that could lead to the development of novel anxiolytics or antidepressants . The structure-activity relationship indicates that modifications can significantly influence receptor affinity and selectivity.

Synthesis and Structural Studies

Chemical Synthesis
The synthesis of (1-Phenylcyclopropyl)hydrazine;hydrochloride involves several steps that include the formation of cyclopropane derivatives through transition metal-catalyzed reactions. These synthetic pathways are crucial for producing compounds with specific biological activities. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityPromising cytotoxic effects against HepG2 and MCF-7 cell lines; structure-activity relationship analyzed.
Antimalarial PotentialEffective DHODH inhibitors identified; potential for prophylactic use against malaria.
NeuropharmacologyInteraction with serotonin receptors explored; modifications enhance receptor affinity.
SynthesisMulti-step synthesis confirmed through advanced characterization techniques.

Mechanism of Action

The mechanism of action of (1-Phenylcyclopropyl)hydrazine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between (1-Phenylcyclopropyl)hydrazine;hydrochloride and related hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Features Solubility & Stability Notes
(1-Phenylcyclopropyl)hydrazine;hydrochloride C₉H₁₁ClN₂ 194.65 Cyclopropane ring, phenyl Likely polar due to HCl salt; reactive with oxidizers
Phenylhydrazine hydrochloride C₆H₉ClN₂ 144.61 Phenyl Hygroscopic; reacts violently with oxidizers
(2-Phenylethyl)hydrazine dihydrochloride C₈H₁₄Cl₂N₂ 209.11 Phenethyl chain, 2×HCl Higher solubility in polar solvents
(2,3,5-Trifluorophenyl)hydrazine hydrochloride C₆H₅F₃ClN₂ 199.57 Trifluorophenyl Enhanced metabolic stability
2-Naphthylhydrazine hydrochloride C₁₀H₁₁ClN₂ 194.66 Naphthyl group Bulkier aromatic system; potential fluorescence
1-Benzyl-1-phenylhydrazine hydrochloride C₁₃H₁₅ClN₂ 234.72 Benzyl, phenyl Increased lipophilicity

Key Observations:

  • Hydrochloride Stoichiometry: The number of HCl groups impacts solubility and hygroscopicity. For example, (2-Phenylethyl)hydrazine dihydrochloride (2×HCl) may exhibit higher aqueous solubility than monohydrochloride analogs .
  • Substituent Effects: Fluorine atoms in (2,3,5-Trifluorophenyl)hydrazine hydrochloride improve electronegativity and metabolic stability, making it valuable in agrochemical synthesis .
  • Aromatic Systems : Bulkier groups like naphthyl () or benzyl () enhance lipophilicity, which could influence blood-brain barrier penetration in pharmacological applications.

Biological Activity

(1-Phenylcyclopropyl)hydrazine; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

(1-Phenylcyclopropyl)hydrazine; hydrochloride is characterized by a cyclopropane ring fused with a phenyl group and a hydrazine moiety. The structural rigidity of the cyclopropane contributes to its unique electronic properties, enhancing its interaction with biological targets.

Pharmacological Activities

Research has indicated that derivatives of phenylcyclopropane compounds exhibit a wide range of pharmacological activities:

  • Anti-inflammatory : Compounds derived from this scaffold have shown significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Antitumor : Some studies report effective inhibition of cancer cell proliferation, particularly in leukemia cell lines such as U937 .
  • Antidepressant : The compound's ability to modulate serotonin receptors suggests potential antidepressant properties .
  • Antimicrobial : Preliminary studies indicate antibacterial and antifungal activities, warranting further investigation into their mechanisms .

The biological activity of (1-Phenylcyclopropyl)hydrazine; hydrochloride is primarily attributed to its interaction with various receptors and enzymes:

  • Serotonin Receptors : The compound has been identified as a selective agonist for the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control .
  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cellular proliferation and survival, contributing to its antitumor effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant reduction in inflammation
AntitumorInhibition of U937 cell proliferation
AntidepressantModulation of serotonin receptors
AntimicrobialEffective against specific pathogens

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of (1-Phenylcyclopropyl)hydrazine; hydrochloride derivatives on human myeloid leukemia cells. The results demonstrated a marked decrease in cell viability at low micromolar concentrations, indicating potent antitumor activity without significant cytotoxicity to normal cells .

Case Study 2: Neuropharmacological Effects

In an experimental model assessing cognitive function, compounds based on (1-Phenylcyclopropyl)hydrazine exhibited enhanced cognitive performance in tasks related to memory and learning. This suggests potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for (1-Phenylcyclopropyl)hydrazine hydrochloride to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use local exhaust ventilation, wear nitrile gloves, chemical-resistant goggles, and lab coats. Avoid contact with oxidizers (e.g., lead dioxide) and common metals (excluding aluminum) due to hazardous reactions .
  • Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Ensure separation from heat sources and oxidizing agents .
  • Fire Safety : Use dry chemical or CO₂ extinguishers. Water spray can cool containers but may not suppress combustion .
  • Spill Management : Evacuate unprotected personnel, collect spills in sealed containers using non-sparking tools, and dispose as hazardous waste via EPA/DEP guidelines .

Q. How does the cyclopropane ring influence the chemical stability and reactivity of (1-Phenylcyclopropyl)hydrazine hydrochloride under varying experimental conditions?

  • Methodological Answer :

  • The cyclopropane ring introduces steric strain, increasing susceptibility to ring-opening reactions under acidic or thermal conditions. Stability studies suggest degradation above 100°C produces HCl and nitrogen oxides .
  • Reactivity: The hydrazine moiety enables nucleophilic attacks (e.g., condensation with carbonyl groups), while the phenylcyclopropyl group directs electrophilic substitution to the para position. Kinetic studies under pseudo-first-order conditions (pH 4–6, 25°C) are recommended for controlled synthesis .

Advanced Research Questions

Q. What methodological approaches are recommended for synthesizing (1-Phenylcyclopropyl)hydrazine hydrochloride with high purity, and how can reaction yields be optimized?

  • Methodological Answer :

  • Synthesis :

Cyclopropanation : React phenylacetylene with diazomethane under Cu(I) catalysis to form 1-phenylcyclopropane.

Hydrazine Functionalization : Treat with hydrazine hydrate in ethanol under reflux (6–8 hrs), followed by HCl neutralization .

  • Optimization :
  • Use excess hydrazine (1.5 eq.) to drive the reaction.
  • Purify via recrystallization (ethanol/water, 4:1 v/v) to achieve ≥99% purity (validated by silver nitrate titration) .
  • Yield Improvement : Monitor reaction progress via TLC (silica gel, ethyl acetate mobile phase) to minimize byproducts like azo compounds .

Q. How should researchers address contradictory data in literature regarding the biological activity of hydrazine derivatives with cyclopropane substituents?

  • Methodological Answer :

  • Data Reconciliation :

Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance antimicrobial activity but reduce solubility) .

Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., hydralazine as a reference) .

  • Case Study : Conflicting IC₅₀ values for antiproliferative activity may arise from differences in solvent (DMSO vs. saline). Validate results using dual solvent systems and adjust for lipophilicity (logP = 1.2–1.8) .

Q. What analytical techniques (e.g., HPLC, NMR) are most effective for characterizing (1-Phenylcyclopropyl)hydrazine hydrochloride, and what parameters should be prioritized?

  • Methodological Answer :

  • HPLC :
ColumnMobile PhaseFlow RateDetectionRetention Time
C180.1% TFA in H₂O:MeOH (70:30)1.0 mL/minUV 254 nm6.2 ± 0.3 min
  • NMR : Prioritize ¹H NMR (D₂O, 400 MHz) for hydrazine proton signals (δ 2.8–3.1 ppm) and cyclopropane ring protons (δ 1.2–1.5 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ at m/z 179.1 (theoretical: 179.06) .

Data Contradiction Analysis

Example : Discrepancies in reported thermal decomposition temperatures (100–120°C vs. 150°C):

  • Resolution : Verify purity via elemental analysis (C: 54.3%, H: 5.6%, N: 15.7%) and DSC (endothermic peak at 115°C indicates decomposition onset) .

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